
tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be constructed through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing a nitrogen atom and suitable functional groups, cyclization can be achieved using reagents such as sodium hydride or potassium tert-butoxide.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be done by reacting the azepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation and Methylation: The hydroxyl group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid. Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a similar structure but with a four-membered azetidine ring instead of a seven-membered azepane ring.
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: This compound has a six-membered piperidine ring instead of a seven-membered azepane ring.
Uniqueness
tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts different chemical and biological properties compared to its smaller ring analogs
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl 5-hydroxy-3-methylazepane-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-7-10(14)5-6-13(8-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
NMDMZCOSQYOOHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCN(C1)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


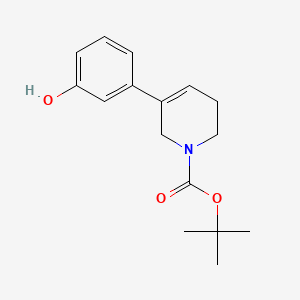
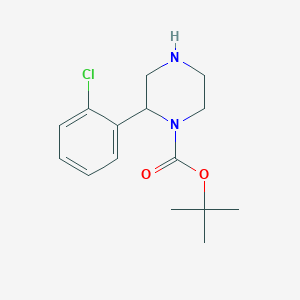
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)

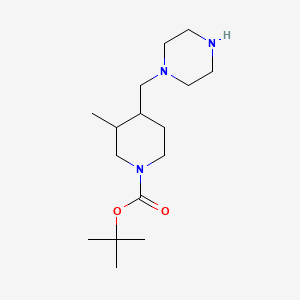
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)
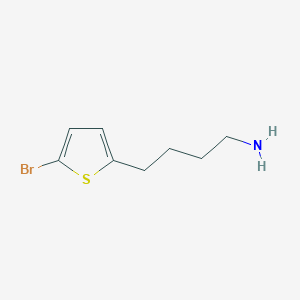
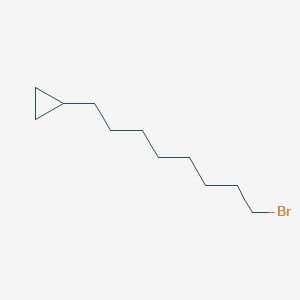
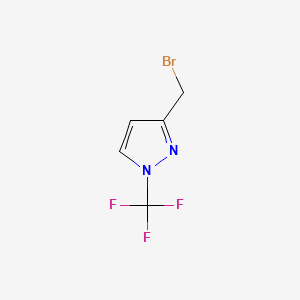
![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
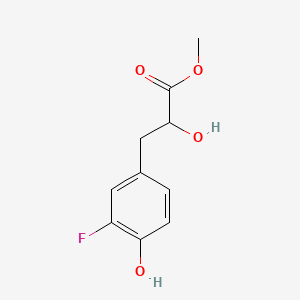
![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)

